molecular formula C13H8BrFN2 B8409095 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile

3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile

Cat. No.: B8409095
M. Wt: 291.12 g/mol
InChI Key: FRUQWKBSDINUDA-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenylmethyl group at the 5-position, and a nitrile group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a versatile method for the synthesis of various substituted pyridines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism would depend on the structure-activity relationship and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

3-bromo-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H8BrFN2/c14-12-6-10(8-17-13(12)7-16)5-9-1-3-11(15)4-2-9/h1-4,6,8H,5H2

InChI Key

FRUQWKBSDINUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-dibromo-2-pyridinecarbonitrile (4.52g, 15.34 mmol) was dissolved in tetrahydrofuran (75 mL) and palladium tetrakis(triphenylphosphine) (0.887g, 0.767 mmol) and 4-fluorobenyl zinc chloride (46.02 mL, 0.5 M in tetrahydrofuran) were added. The mixture was heated at 85° C. for 1 hour. An additional 12.3 mL of 4-fluorobenyl zinc chloride was added and the reaction was heated 40 minutes and allowed to cool to ambient temperature. The mixture was diluted with water and ethyl acetate and several drops of 1 N hydrochloric acid were added and the reaction was extracted with ethyl acetate. The organics were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. Purification by silica gel chromatography (0-100% ethyl acetate/hexanes gradient elution) gave 3-bromo-5-[(4-fluorophenyl)methyl]-2-pyridinecarbonitrile (2.54g, 57% yield) as a pale yellow solid. 1H NMR (CDCl3) δ 8.48 (s, 1 H), 7.74 (s, 1 H), 7.15-7.11 (m, 2 H), 7.07-7.02 (m, 2 H), 4.02 (s, 2 H); MS m/z 292 (M+1).
Quantity
4.52 g
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reactant
Reaction Step One
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75 mL
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solvent
Reaction Step One
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12.3 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
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46.02 mL
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reactant
Reaction Step Four
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0.887 g
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catalyst
Reaction Step Four

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